molecular formula C6H6Cl2N4 B1648265 4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine CAS No. 32889-45-5

4,6-Dichloro-N-cyclopropyl-1,3,5-triazin-2-amine

Cat. No. B1648265
Key on ui cas rn: 32889-45-5
M. Wt: 205.04 g/mol
InChI Key: BFZPFVIKDQXXKY-UHFFFAOYSA-N
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Patent
US04225598

Procedure details

133 g of cyanuric chloride are suspended in 720 ml of chlorobenzene and cooled to -10° C. To this suspension are added with stirring 50 ml of cyclopropylamine dropwise over a period of 25 minutes. Keeping the temperature at -10° C., 96 ml of aqueous sodium hydroxide (30% NaOH) are added dropwise. The reaction mixture is then stirred at -10° C. for 11/2 hours and allowed to stand for a further 16 hours at room temperature, after which it is washed with water (2×400 ml), dried over anhydrous sodium sulphate and filtered. The excess chlorobenzene is then removed by water jet vacuum distillation. 138 g of 2-cyclopropylamino-4,6-dichloro-s-triazine in the form of white crystals are obtained.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
96 mL
Type
reactant
Reaction Step Three
Quantity
720 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[CH:10]1([NH2:13])[CH2:12][CH2:11]1.[OH-].[Na+]>ClC1C=CC=CC=1>[CH:10]1([NH:13][C:2]2[N:1]=[C:8]([Cl:9])[N:7]=[C:5]([Cl:6])[N:4]=2)[CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
96 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
720 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at -10° C. for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this suspension are added
CUSTOM
Type
CUSTOM
Details
at -10° C.
WAIT
Type
WAIT
Details
to stand for a further 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
after which it is washed with water (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The excess chlorobenzene is then removed by water jet vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 138 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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